N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide
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Overview
Description
“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide” is a compound with the molecular formula C15H25N3O5S2 and a molecular weight of 391.5. It has been studied for its potential therapeutic effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate has been used to synthesize related compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceuticals. The methoxyphenyl group attached to the piperazine ring could potentially influence the compound’s pharmacological properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the search results, similar compounds have been studied for their reactivity. For example, compounds bearing the 2-MeO-Ph-piperazine moiety have been tested for their binding affinity against 5-HT1A receptor .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 391.5. Further physical and chemical properties were not found in the search results.
Scientific Research Applications
Analytical Derivatization in Liquid Chromatography
A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, consisting of a fluorophore for sensitive detection and a tertiary amino function for removable derivatization after acid treatment. This reagent demonstrates the application of sulfonamide derivatives in enhancing liquid chromatography performance through sensitive detection and easy post-analysis reagent removal, showcasing potential in various analytical chemistry applications (Hsin-Lung Wu et al., 1997).
Crystal Structure and DFT Calculations
Research into the crystal structure and Density Functional Theory (DFT) calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives revealed insights into the reactive sites for electrophilic and nucleophilic nature of molecules. This work illustrates how sulfonamide derivatives can be instrumental in the design and synthesis of compounds with specific physical and chemical properties, aiding in the development of materials and drugs (K. Kumara et al., 2017).
Carbonic Anhydrase Inhibition for Therapeutic Applications
A series of benzenesulfonamide derivatives demonstrated potent inhibitory action against human carbonic anhydrase isoforms. These findings highlight the therapeutic potential of sulfonamide derivatives in treating conditions like epilepsy through selective inhibition of specific enzyme isoforms, contributing to the development of new pharmaceutical agents (C. B. Mishra et al., 2017).
Antimicrobial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, indicating that these compounds can serve as effective agents against bacterial strains such as Escherichia coli. This research suggests the potential of sulfonamide derivatives in developing new antibacterial drugs, addressing the growing concern of antibiotic resistance (M. Abbasi et al., 2019).
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations, when combined with various anions, form ionic liquid crystals displaying mesomorphic behavior. This research opens avenues for using sulfonamide derivatives in the design and synthesis of new materials with potential applications in electronics, photonics, and as novel solvents, demonstrating the versatile utility of sulfonamide derivatives in material science (K. Lava et al., 2009).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
this compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the receptor’s activity, which can have various effects depending on the specific subtype of the receptor that the compound binds to .
Biochemical Pathways
The interaction of this compound with the alpha1-adrenergic receptors affects various biochemical pathways. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the compound’s bioavailability, which is a measure of how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific alpha1-adrenergic receptor subtype it interacts with . These effects can include changes in cell signaling, gene expression, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the pH of the environment, the presence of other molecules, and physical conditions such as temperature . These factors can affect the compound’s stability, its ability to reach its target sites, and its interactions with its targets .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O5S2/c1-3-24(19,20)16-8-13-25(21,22)18-11-9-17(10-12-18)14-6-4-5-7-15(14)23-2/h4-7,16H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPCIYWMYIBXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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